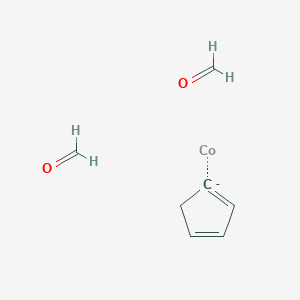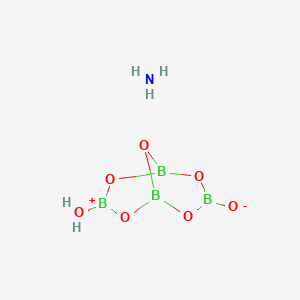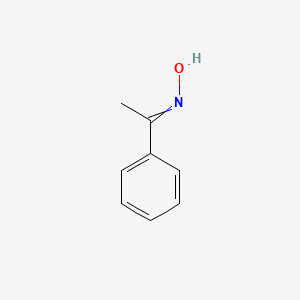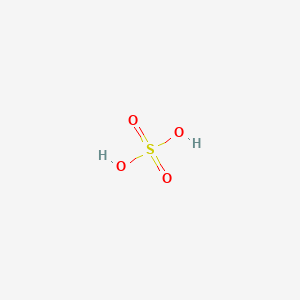
taconite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taconite is a low-grade siliceous iron ore composed of 20-30 percent magnetite, which occurs in fine-grained banded iron formations. It is primarily mined in the United States, particularly in the Mesabi Iron Range in Minnesota and the Marquette Iron Range in Michigan . This compound has gained importance as a source of iron ore as high-grade deposits have become depleted .
准备方法
Synthetic Routes and Reaction Conditions
Taconite is not synthesized in a laboratory setting but is mined from natural deposits. The preparation of this compound involves several steps:
Blasting: This compound is a very hard rock, and explosives are used to break it into small pieces.
Transportation: The broken pieces are transported to a processing plant.
Separation: The iron ore is separated from the this compound using magnetism.
Pelletizing: The powdered iron concentrate is combined with a binder such as bentonite clay and limestone as a flux.
Industrial Production Methods
The industrial production of this compound involves mining, crushing, separating, concentrating, mixing, agglomeration (sintering and pelletizing), and shipping to steel mills . The process ensures that the blast furnace charge remains porous enough to allow heated gas to pass through and react with the pelletized ore .
化学反应分析
Types of Reactions
Taconite primarily undergoes oxidation reactions during its processing:
Oxidation: The magnetite (Fe₃O₄) in this compound is oxidized to hematite (Fe₂O₃) during the pelletizing process.
Reduction: In the blast furnace, the iron oxides in this compound pellets are reduced to metallic iron.
Common Reagents and Conditions
Oxidation: High temperatures are used to oxidize magnetite to hematite.
Reduction: Carbon monoxide and hydrogen gases are used as reducing agents in the blast furnace.
Major Products Formed
Hematite (Fe₂O₃): Formed during the oxidation of magnetite.
Metallic Iron: Produced in the blast furnace during the reduction of iron oxides.
科学研究应用
Taconite has several scientific research applications:
Construction Aggregates: This compound byproducts are used as construction aggregates in Minnesota.
High Friction Road Aggregate: This compound tailings are tested as a high friction road aggregate, providing a cost-effective and energy-efficient alternative to calcined bauxite.
Pavement Applications: This compound aggregates are used in constructing high-quality aggregate base, asphalt, and concrete pavement layers.
作用机制
The primary mechanism of action for taconite in industrial applications involves its transformation during the pelletizing and reduction processes:
相似化合物的比较
Similar Compounds
Hematite (Fe₂O₃): A primary iron ore with higher iron content than taconite.
Magnetite (Fe₃O₄): Another iron ore with higher iron content and magnetic properties.
Siderite (FeCO₃): An iron carbonate ore with lower iron content than this compound.
Uniqueness of this compound
This compound is unique due to its low-grade iron content and the necessity of extensive processing to extract iron. Unlike high-grade ores like hematite and magnetite, this compound requires fine grinding and concentration of iron-bearing phases to produce iron ore pellets suitable for blast furnaces .
属性
CAS 编号 |
12249-26-2 |
|---|---|
分子式 |
Fe+2 |
分子量 |
55.84 g/mol |
IUPAC 名称 |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
InChI 键 |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
规范 SMILES |
[Fe+2] |
熔点 |
1538 °C |
物理描述 |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
同义词 |
taconite |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







